Molecular Scaffold Differentiation from Isomeric C18H21FN4O4 Compound Antofloxacin
The target compound shares the molecular formula C18H21FN4O4 (MW 376.4 g/mol) with the fluoroquinolone antibiotic antofloxacin [1]. However, the target contains a 1,3-disubstituted-propan-2-ol linker connecting the 4-fluorophenoxy and 3-nitropyridin-2-yl-piperazine fragments, whereas antofloxacin is a tricyclic fluoroquinolone carboxylic acid with a 4-methylpiperazine substituent. This scaffold difference results in completely distinct biological target profiles: antofloxacin acts as a topoisomerase II inhibitor (antibacterial), while the target compound's scaffold is characteristic of neuroreceptor ligands [2]. For procurement in neuropharmacology or urease inhibition research, antofloxacin is not a viable substitute despite identical molecular formula.
| Evidence Dimension | Scaffold topology and predicted biological target class |
|---|---|
| Target Compound Data | Linear arylpiperazine scaffold; predicted targets: dopamine transporter, 5-HT receptors, urease |
| Comparator Or Baseline | Antofloxacin (CAS 119354-43-7): tricyclic fluoroquinolone scaffold; known target: DNA gyrase/topoisomerase II |
| Quantified Difference | Scaffold classification differs fundamentally; no shared pharmacophore; no cross-activity expected |
| Conditions | Structural analysis via SMILES comparison and literature-reported target annotations |
Why This Matters
Prevents erroneous procurement of a clinically used antibiotic when a neuropharmacological or enzyme-inhibitor research tool is required, despite identical molecular formulas potentially confusing catalog searches.
- [1] PubChem. Antofloxacin Compound Summary. Molecular Formula C18H21FN4O4. CID 6917774. View Source
- [2] Godel, T. et al. (1997). Use of phenoxy-piperazine derivatives for dopamine system disorders. US Patent US5614526. View Source
